Dehydro Lacidipine
Overview
Description
Dehydro Lacidipine is a main metabolite of Lacidipine . Lacidipine is a lipophilic dihydropyridine calcium channel blocker with a slow onset of action used to treat hypertension . It displays specificity in the vascular smooth muscle, where it acts as an antihypertensive agent to dilate peripheral arterioles and reduce blood pressure .
Molecular Structure Analysis
The molecular weight of Dehydro Lacidipine is 453.53 and its molecular formula is C26H31NO6 . Further structural analysis can be found in studies that explore the molecular dynamics of Lacidipine .
Scientific Research Applications
Stability Under Stress Conditions
The stability of Dehydro Lacidipine under stress conditions has been investigated . The drug degradation occurred under hydrolytic conditions like acidic and basic, while it was stable in the oxidative condition . This property makes it a suitable candidate for studies related to drug degradation under different conditions.
Identification of Degradation Products
Dehydro Lacidipine has been used in studies to identify degradation products under stress conditions . Three degradation products were formed under acidic condition and one degradation product was formed under basic condition . These studies are crucial in understanding the behavior of the drug under different conditions.
Structural Characterization of Degradation Products
The degradation products of Dehydro Lacidipine have been structurally characterized using NMR spectroscopy (1D and 2D) and HRMS (high resolution mass spectrometer) . This helps in understanding the molecular structure and properties of the degradation products.
Development of Amorphous Solid Dispersions (ASDs)
Dehydro Lacidipine has been used in the development of Amorphous Solid Dispersions (ASDs) using hot-melt extrusion (HME) . This method is used to improve the oral bioavailability of poorly water-soluble drugs .
Enhancement of In Vitro Dissolution Rate
The in vitro dissolution rate of Dehydro Lacidipine has been significantly increased by formulating it into an ASD with Soluplus . This can lead to improved drug delivery and absorption.
Evaluation of Physical Stability
The physical stability of Dehydro Lacidipine in ASDs has been evaluated . The ASD formulated with Soluplus showed better physical stability than that with PVP VA64 . This is important in ensuring the quality and effectiveness of the drug during storage.
Mechanism of Action
- Dehydro Lacidipine is a lipophilic dihydropyridine calcium channel blocker . Its primary target is the voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These channels open in response to an electrical signal (action potential), allowing calcium ions to enter the cell.
Target of Action
Pharmacokinetics
Safety and Hazards
The safety data sheet for Lacidipine indicates that it is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, it is advised to rinse the mouth and seek medical attention if symptoms occur .
properties
IUPAC Name |
diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]pyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15H,8-9H2,1-7H3/b15-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEICLHNCXDXIW-CCEZHUSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydro Lacidipine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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